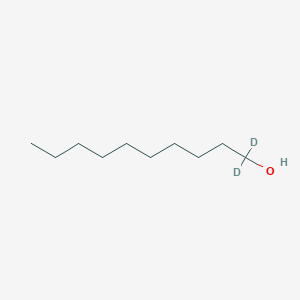

1-Decanol-D2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Decanol-D2, also known as deuterated decanol, is a deuterium-labeled derivative of 1-decanol. The chemical formula for this compound is C10H21DO, where two hydrogen atoms are replaced by deuterium. This compound is a long-chain fatty alcohol with a hydroxyl group (-OH) attached to the first carbon of a ten-carbon alkyl chain. It is a clear, colorless liquid with a slightly sweet odor and is used in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Decanol-D2 can be synthesized through several methods:

Hydrogenation of Decanoic Acid: This method involves the hydrogenation of decanoic acid or its esters in the presence of a deuterium source. The reaction typically requires a catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions.

Hydroformylation of Decene: This process, also known as the OXO process, involves the hydroformylation of decene in the presence of deuterium gas. The reaction is catalyzed by a rhodium or cobalt complex and results in the formation of deuterated aldehydes, which are subsequently hydrogenated to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Des Réactions Chimiques

1-Decanol-D2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to decanoic acid-D2 using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and elevated temperatures.

Reduction: The compound can be reduced to decane-D2 using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride can produce decyl chloride-D2.

Esterification: The hydroxyl group of this compound can react with carboxylic acids to form esters. This reaction is typically catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Applications De Recherche Scientifique

1-Decanol-D2 has several applications in scientific research:

Chemistry: It is used as a deuterium-labeled internal standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: The compound is used in metabolic studies to trace the incorporation and metabolism of fatty alcohols in biological systems.

Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs containing fatty alcohol moieties.

Industry: It is used in the production of deuterated surfactants and lubricants, which have applications in various industrial processes.

Mécanisme D'action

The mechanism of action of 1-Decanol-D2 involves its interaction with biological membranes and enzymes. The deuterium atoms in the compound can affect the hydrogen bonding and hydrophobic interactions within the membrane, altering its fluidity and permeability. Additionally, this compound can act as a substrate for enzymes involved in fatty alcohol metabolism, providing insights into enzyme kinetics and reaction pathways.

Comparaison Avec Des Composés Similaires

1-Decanol-D2 can be compared with other deuterated and non-deuterated long-chain alcohols:

1-Decanol: The non-deuterated counterpart of this compound, with similar chemical properties but different isotopic composition.

1-Dodecanol: A twelve-carbon fatty alcohol with similar applications but a longer alkyl chain.

1-Octanol: An eight-carbon fatty alcohol with different physical properties and applications due to its shorter chain length.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in spectroscopic studies and metabolic tracing compared to its non-deuterated counterparts.

Activité Biologique

1-Decanol-D2 is a deuterated derivative of 1-decanol, a long-chain fatty alcohol. Its unique isotopic labeling with deuterium (D) provides distinct advantages in biological and chemical research, particularly in metabolic studies, pharmacokinetics, and as a tracer in various biochemical pathways. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical properties, and applications in scientific research.

Target and Mode of Action

this compound acts primarily as a metabolic tracer. The incorporation of deuterium into fatty alcohols can influence their pharmacokinetic profiles, affecting absorption, distribution, metabolism, and excretion (ADME) of compounds in biological systems. The presence of deuterium alters the molecular vibrations and can lead to distinct metabolic pathways compared to its non-deuterated counterpart.

Biochemical Pathways

Deuterated compounds like this compound are utilized to trace metabolic pathways during drug development. They can provide insights into how drugs are metabolized in vivo, allowing researchers to study the dynamics of drug interactions within biological systems.

Chemical Reactions

This compound undergoes several chemical reactions that are relevant for its applications:

- Oxidation: Can be oxidized to decanoic acid-D2 using oxidizing agents like potassium permanganate.

- Reduction: Can be reduced to decane-D2 with lithium aluminum hydride.

- Substitution: Undergoes nucleophilic substitution reactions; for example, reacting with thionyl chloride produces decyl chloride-D2.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters under acidic conditions.

Research Applications

This compound has multiple applications across various fields:

- Chemistry: Serves as a deuterium-labeled internal standard in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms.

- Biology: Utilized in metabolic studies to trace the incorporation and metabolism of fatty alcohols.

- Medicine: Employed in pharmacokinetic studies to understand drug behavior involving fatty alcohol moieties.

- Industry: Used in producing deuterated surfactants and lubricants with specific industrial applications.

Comparative Analysis with Similar Compounds

| Compound | Description | Applications |

|---|---|---|

| 1-Decanol | Non-deuterated counterpart | Solvents, surfactants |

| 1-Dodecanol | Twelve-carbon fatty alcohol | Similar applications |

| 1-Octanol | Eight-carbon fatty alcohol | Different physical properties |

The unique aspect of this compound lies in its deuterium labeling, which enhances its utility in spectroscopic studies and metabolic tracing compared to non-deuterated forms.

Case Studies

While specific case studies focusing exclusively on this compound are scarce, related research on deuterated compounds highlights their importance:

- A study demonstrated the use of engineered Yarrowia lipolytica yeast for producing 1-decanol from glucose. This research emphasizes the potential for industrial applications and the significance of metabolic engineering in producing valuable fatty alcohols .

- Investigations into medium-chain alcohols reveal their use as solvents and surfactants, positioning compounds like 1-decanol and its derivatives as crucial components in various chemical processes .

Propriétés

IUPAC Name |

1,1-dideuteriodecan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i10D2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKFXSUHUHTGQN-KBMKNGFXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.